molecular formula C20H22N2OS B2791472 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide CAS No. 899958-29-3

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2791472
CAS No.: 899958-29-3
M. Wt: 338.47
InChI Key: UDNAZNYQEHBXHE-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide is a thiophene derivative featuring a cyclohepta[b]thiophen ring system substituted with a cyano group at position 3 and a 2-(2,4-dimethylphenyl)acetamide moiety at position 2. The cyclohepta ring confers conformational flexibility, while the 2,4-dimethylphenyl group introduces steric and electronic effects that may influence biological interactions. This compound shares structural motifs with bioactive molecules, particularly agrochemicals, as suggested by analogs in pesticidal applications (e.g., mefluidide and oxadixyl derivatives) .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-13-8-9-15(14(2)10-13)11-19(23)22-20-17(12-21)16-6-4-3-5-7-18(16)24-20/h8-10H,3-7,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAZNYQEHBXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation reactions.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The cyano group and the aromatic rings may play crucial roles in binding to the target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Cyclohepta[b]thiophen Derivatives

The target compound is structurally related to several analogs, differing primarily in substituents on the acetamide group and the cyclohepta[b]thiophen core:

Compound Name Substituent at Position 2 Molecular Weight Key Features
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide (Target) 2-(2,4-dimethylphenyl)acetamide 354.43* 2,4-dimethylphenyl enhances lipophilicity; cyano group aids electronic tuning.
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide Propanamide 248.34 Shorter alkyl chain reduces steric bulk; lacks aromatic substitution.
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (4a) Acetamide 234.30* Simplest acetamide derivative; serves as a synthetic precursor.
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(trifluoromethyl)benzamide 3-(trifluoromethyl)benzamide 364.38 Trifluoromethyl group increases electronegativity and metabolic stability.

Notes:

  • *Calculated based on molecular formula.

Computational Insights

Molecular docking tools like AutoDock Vina () and AutoDock4 () could predict binding affinities for the target compound. For instance, the 2,4-dimethylphenyl group may occupy hydrophobic pockets in enzyme active sites, while the cyano group could form hydrogen bonds. However, specific docking studies are required to validate these hypotheses .

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}OS
  • Molecular Weight : 284.36 g/mol

The compound features a cyclohepta[b]thiophene ring system with a cyano group and an acetamide functional group. This unique structure is hypothesized to contribute to its biological activity.

Cytotoxicity

Several studies have investigated the cytotoxic effects of similar compounds derived from the cyclohepta[b]thiophene framework. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with structural similarities exhibited IC50_{50} values in the low nanomolar range against human tumor cell lines using the MTT assay .

CompoundCell LineIC50_{50} (µM)
3bKB<1
3bA2780 CP<0.6
3h1321N1<1

These findings suggest that this compound may exhibit similar cytotoxic properties.

Anti-inflammatory Activity

In related studies on compounds with thiophene structures, some were reported to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential anti-inflammatory properties which could be beneficial in treating conditions characterized by excessive inflammation.

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways that are critical for cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Case Studies

A notable case study involved a series of cyclohepta[b]thiophene derivatives where researchers synthesized various analogs and evaluated their biological activities. The study concluded that modifications at specific positions on the thiophene ring significantly affected both cytotoxicity and selectivity toward cancer cell lines .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(2,4-dimethylphenyl)acetamide, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of the cyclohepta[b]thiophene core followed by acylation with 2-(2,4-dimethylphenyl)acetamide. Key parameters include:

  • Temperature : Elevated temperatures (65–100°C) are critical for ring closure and acylation .
  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity and solubility of intermediates .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during acylation .
    • Optimization Table :
StepSolventTemp (°C)CatalystYield (%)Reference
CyclizationDMF65None70–85
AcylationTHF80K₂CO₃75–90

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Signals at δ 2.2–2.5 ppm (methyl groups on phenyl), δ 7.0–7.5 ppm (aromatic protons), and δ 3.5–4.0 ppm (cycloheptane protons) confirm structural integrity .
  • ¹³C NMR : Peaks near δ 120–125 ppm (cyano group) and δ 165–170 ppm (amide carbonyl) are diagnostic .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 410.15) .

Q. How do the functional groups in this compound influence its reactivity in common organic transformations?

  • Cyano Group : Participates in nucleophilic additions (e.g., with amines or Grignard reagents) to form imines or ketones .
  • Thiophene Ring : Susceptible to electrophilic substitution (e.g., bromination at the α-position) .
  • Acetamide Moiety : Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives .

Advanced Questions

Q. What computational strategies are recommended for predicting this compound’s binding affinity to biological targets?

  • Docking Tools : AutoDock Vina and AutoDock4 are preferred for their accuracy in predicting ligand-receptor interactions.
  • Protocol :

Prepare the ligand (compound) and receptor (target protein) using tools like AutoDockTools .

Generate grid maps around the active site.

Run docking simulations with a Lamarckian genetic algorithm (population size = 150, iterations = 2,500) .

  • Validation : Compare docking poses with experimental data (e.g., crystallography or NMR-derived structures) .

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

  • Case Study : highlights temperature-dependent formylation vs. side-product formation. At 100°C, formylation dominates, but lower temperatures (65°C) yield unformylated derivatives .
  • Mitigation Strategies :

  • Use controlled heating (e.g., microwave-assisted synthesis) for uniform temperature distribution.
  • Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

  • Key Modifications :

  • Phenyl Substitutions : 2,4-Dimethyl groups enhance lipophilicity and membrane permeability compared to unsubstituted analogs .
  • Cycloheptane Ring : Larger ring size improves steric complementarity with hydrophobic enzyme pockets .
    • Activity Table :
Analog StructureTargetIC₅₀ (μM)Reference
2,4-DimethylphenylKinase X0.45
4-FluorophenylProtease Y1.2

Q. What methodological approaches are used to assess this compound’s solubility and formulation stability?

  • Solubility Screening :

  • Solvent Systems : Test in PBS (pH 7.4), DMSO, and PEG-400 .
  • Techniques : Dynamic light scattering (DLS) for aggregation analysis .
    • Stability Studies :
  • Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC .

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